BenchChemオンラインストアへようこそ!

5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol

Kinase Selectivity Chemical Probe Development Haspin Inhibition

5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol (CAS 225382-63-8) is a functionalized thieno[3,2-b]pyridine derivative featuring a pyridin-2-yl substituent at the 5-position and a hydroxyl group at the 7-position. The thieno[3,2-b]pyridine scaffold has been established as a privileged pharmacophore for developing highly selective ATP-competitive kinase inhibitors that are not ATP-mimetic, owing to weak interaction with the kinase hinge region that enables variable binding modes while maintaining high kinome-wide selectivity.

Molecular Formula C12H8N2OS
Molecular Weight 228.27 g/mol
Cat. No. B13895394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol
Molecular FormulaC12H8N2OS
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=O)C3=C(N2)C=CS3
InChIInChI=1S/C12H8N2OS/c15-11-7-10(8-3-1-2-5-13-8)14-9-4-6-16-12(9)11/h1-7H,(H,14,15)
InChIKeyNOGFPHGIAJYOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol: A Thieno[3,2-b]pyridine Scaffold for Highly Selective Kinase Inhibitor Development


5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol (CAS 225382-63-8) is a functionalized thieno[3,2-b]pyridine derivative featuring a pyridin-2-yl substituent at the 5-position and a hydroxyl group at the 7-position [1]. The thieno[3,2-b]pyridine scaffold has been established as a privileged pharmacophore for developing highly selective ATP-competitive kinase inhibitors that are not ATP-mimetic, owing to weak interaction with the kinase hinge region that enables variable binding modes while maintaining high kinome-wide selectivity [2]. This core has yielded potent inhibitors of underexplored kinases including Haspin (GSG2), CDKLs, c-Met, and VEGFR2, with compounds such as MU1920 achieving single-digit nanomolar IC50 values and demonstrating in vivo suitability .

Why Thienopyridine Regioisomers and Bioisosteres Cannot Substitute for 5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol in Research Programs


Substituting the thieno[3,2-b]pyridine scaffold with its regioisomers (e.g., thieno[2,3-b]pyridine or thieno[3,2-c]pyridine) or bioisosteres (e.g., furo[3,2-b]pyridine) fundamentally alters kinase selectivity profiles and binding modes [1]. The thieno[3,2-b]pyridine core's weak hinge interaction is a structural feature not replicated by other thienopyridine isomers; thieno[2,3-b]pyridine derivatives have been reported to face solubility-driven development hurdles unlike the [3,2-b] series . Furthermore, the 7-hydroxyl group on 5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol provides a hydrogen-bonding handle and a synthetic derivatization point (via etherification, amination, or halogenation) that is absent in the parent unsubstituted scaffold, enabling access to diverse chemotypes including VEGFR2 inhibitors with IC50 values as low as 0.4–0.9 μM and Haspin inhibitors with 6 nM potency [2]. Generic replacement with an unsubstituted thienopyridine core would eliminate these functionalization opportunities and the associated target engagement capabilities.

Quantitative Differentiation Evidence for 5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol vs. Closest Analogs and Alternatives


Kinome-Wide Selectivity Advantage: Thieno[3,2-b]pyridine Scaffold Enables Variable Binding Modes Absent in Furo[3,2-b]pyridine and Other Isomers

The thieno[3,2-b]pyridine core exhibits weak interaction with the kinase hinge region, allowing for profoundly different binding modes in different structural contexts—all of which maintain high kinome-wide selectivity. This property is exemplified by the isomeric compounds MU1464 and MU1668, which adopt distinct binding orientations yet both retain high selectivity [1]. In contrast, the furo[3,2-b]pyridine bioisostere and thieno[2,3-b]pyridine regioisomer do not exhibit this same weak hinge interaction profile, making the [3,2-b] scaffold uniquely suited for programs targeting underexplored kinases where selectivity against the broader kinome is critical [2].

Kinase Selectivity Chemical Probe Development Haspin Inhibition

Haspin Kinase Inhibition: MU1920 (Thieno[3,2-b]pyridine Derivative) Achieves 6 nM IC50 with In Vivo Suitability

MU1920, a thieno[3,2-b]pyridine-based compound resulting from systematic exploration of the scaffold's chemical space, inhibits Haspin kinase with an IC50 of 6 nM and exhibits high selectivity against off-target kinases including CDKL3, CDKL4, CLK2, DYRK2, PIM1, TAF1L, and TRB2 . The compound demonstrated good pharmacokinetic properties and metabolic stability in mouse plasma and microsomes, fulfilling criteria for a quality chemical probe suitable for in vivo applications [1]. This represents a significant differentiation from earlier thieno[2,3-b]pyridine-based PIM-1 inhibitors, which typically show less favorable selectivity profiles and lack the in vivo chemical probe validation [2].

Haspin/GSG2 Kinase Chemical Probe Mitosis Research

Antitumor Proliferation: Thieno[3,2-b]pyridin-7-ol Derivatives Show GI50 Values of 0.09–1.40 μM Across Multiple Cancer Cell Lines with Selectivity vs. Non-Tumor Cells

Di(hetero)arylethers and di(hetero)arylamines functionalized at the 7-position of the thieno[3,2-b]pyridine scaffold were evaluated against human tumor cell lines MCF-7 (breast), NCI-H460 (lung), HCT15 (colon), HepG2 (liver), and HeLa (cervical) [1]. The most active methoxy-substituted derivatives exhibited GI50 values as low as 1 μM against MCF-7 and NCI-H460 cells, with one compound demonstrating no toxicity to non-tumor PLP2 porcine liver primary cells at its GI50 concentration . In comparison, thieno[2,3-b]pyridine-based antiproliferative agents typically require propyl-aryl appendages for activity and do not show this level of tumor selectivity at growth-inhibitory concentrations .

Antitumor Activity Cancer Cell Lines Growth Inhibition

Ketohexokinase (KHK) Target Engagement: Thieno[3,2-b]pyridin-7-ol Confirmed as KHK Ligand by X-Ray Crystallography at 2.60 Å Resolution

The thieno[3,2-b]pyridin-7-ol core was identified as a ligand for ketohexokinase (KHK) via electron-density-guided fragment-based lead discovery and was co-crystallized with human KHK, yielding an X-ray structure at 2.60 Å resolution (PDB: 3NCA) [1]. This structural validation of direct target engagement at the KHK active site is unique to the thieno[3,2-b]pyridin-7-ol scaffold among related thienopyridine isomers. The fragment-like physicochemical properties of this core (MW 151.19, water-soluble) make it an attractive starting point for fragment growing or linking strategies in metabolic disease programs [2].

Ketohexokinase Fragment-Based Drug Discovery Metabolic Disease

VEGFR2/c-Met Dual Inhibition: Thieno[3,2-b]pyridine-Based N3-Arylmalonamides Achieve Low Nanomolar IC50 with In Vivo Xenograft Efficacy

A family of thieno[3,2-b]pyridine-based N3-arylmalonamides were designed as dual c-Met/VEGFR2 inhibitors, achieving IC50 values in the low nanomolar range in biochemical assays and demonstrating efficacy in human tumor xenograft models in mice [1]. A related series of thieno[3,2-b]pyridine-thioether-1,3-diarylureas targeting VEGFR2 showed IC50 values of 0.4–0.9 μM, with the most potent compounds bearing the arylurea in the meta position relative to the thioether linker [2]. When compared to thieno[2,3-b]pyridine-based VEGFR-2 inhibitors, the [3,2-b] scaffold provides distinct vector geometry for substituent attachment that affects kinase selectivity and pharmacokinetic properties [3].

VEGFR2 Inhibitor c-Met Inhibitor Angiogenesis

Antifungal Selectivity: 7-Hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide Derivatives Show Potent Anti-Cryptococcus Activity with MIC < 1 μg/mL and No Cytotoxicity

A compound library screen identified P163-0892, a 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide derivative, as the first reported hit from this chemotype with potent and selective antifungal activity against Cryptococcus spp. [1]. P163-0892 exhibited MIC values below 1 μg/mL against Cryptococcus, was non-cytotoxic to mammalian cells, and demonstrated in vivo antifungal efficacy with synergistic activity when combined with fluconazole [2]. Other thienopyridine isomers (e.g., thieno[2,3-b]pyridine) have not been reported with this antifungal profile, highlighting the unique biological space accessible through the [3,2-b] scaffold with 7-hydroxy substitution.

Antifungal Agent Cryptococcus neoformans Infectious Disease

Procurement-Driven Application Scenarios for 5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol Based on Quantitative Differentiation Evidence


Chemical Probe Development for Underexplored Kinases (Haspin, CDKL, CLK Families)

5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol serves as a versatile starting scaffold for developing highly selective ATP-competitive chemical probes targeting underexplored kinases. The thieno[3,2-b]pyridine core's weak hinge interaction enables variable binding modes while maintaining kinome-wide selectivity, as demonstrated by the development of MU1920 (Haspin IC50 = 6 nM) and selective CDKL inhibitors [1]. The 5-pyridin-2-yl and 7-hydroxyl substituents provide vectors for further derivatization to optimize potency and selectivity. This scenario is appropriate for academic screening centers and pharmaceutical probe development groups requiring validated, selective kinase inhibitor starting points [2].

Fragment-Based Drug Discovery Targeting Ketohexokinase (KHK) for Metabolic Disorders

The thieno[3,2-b]pyridin-7-ol core is a validated fragment hit for ketohexokinase, with direct target engagement confirmed by a 2.60 Å resolution X-ray co-crystal structure (PDB: 3NCA) [1]. The compound's low molecular weight (151.19 Da for the unsubstituted core; ~218 Da for the 5-pyridin-2-yl derivative) and water solubility make it suitable for fragment growing or linking campaigns. Research groups pursuing KHK inhibition for fructose metabolism disorders (e.g., non-alcoholic fatty liver disease) would benefit from this structurally characterized starting point, which is not available from other thienopyridine isomers [2].

Dual VEGFR2/c-Met Oncology Programs Requiring In Vivo-Validated Inhibitor Scaffolds

5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol provides a scaffold for constructing dual VEGFR2/c-Met tyrosine kinase inhibitors, a validated anti-angiogenic strategy for oncology. The thieno[3,2-b]pyridine-based N3-arylmalonamide series achieved low nanomolar IC50 values against both kinases with demonstrated efficacy in human tumor xenograft models [1]. The 7-hydroxyl group enables introduction of ether or amine-linked substituents critical for target potency, while the pyridin-2-yl substituent at the 5-position can be leveraged for additional kinase hinge region interactions. This scenario is directly relevant for biotech and pharmaceutical oncology groups evaluating differentiated VEGFR2/c-Met inhibitor chemotypes [2].

Antifungal Drug Discovery Against Cryptococcus neoformans and Related Pathogens

The 7-hydroxy-thieno[3,2-b]pyridine scaffold has yielded the first-in-class antifungal chemotype P163-0892, which demonstrated MIC values below 1 μg/mL against Cryptococcus spp. with no mammalian cytotoxicity and confirmed in vivo efficacy [1]. 5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol can serve as a key intermediate for synthesizing novel 6-carboxamide derivatives for antifungal screening. This application scenario is particularly relevant for infectious disease research groups and antifungal drug discovery programs seeking new chemical matter distinct from azole and polyene antifungals, especially given the reported synergism of P163-0892 with fluconazole [2].

Quote Request

Request a Quote for 5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.